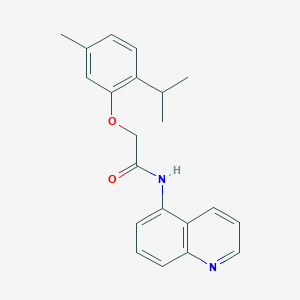![molecular formula C13H19N5 B315135 1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B315135.png)
1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound with the molecular formula C13H19N5. It is a member of the tetrazole family, which is known for its diverse applications in pharmaceuticals, agriculture, and material science. The compound’s structure features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to a butyl group and a 4-methylbenzyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound. This reaction is often carried out under acidic conditions and elevated temperatures to facilitate the formation of the tetrazole ring.
Attachment of the Butyl Group: The butyl group can be introduced through an alkylation reaction using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be attached via a reductive amination reaction, where the tetrazole compound is reacted with 4-methylbenzaldehyde in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Oxides of the tetrazole ring.
Reduction: Amines or alcohols.
Substitution: Substituted tetrazole derivatives.
科学研究应用
1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The butyl and 4-methylbenzyl groups contribute to the compound’s lipophilicity and ability to penetrate cell membranes, enhancing its bioavailability and efficacy.
相似化合物的比较
Similar Compounds
1-butyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine: Similar structure but with a benzimidazole ring instead of a tetrazole ring.
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Contains a pyrazole ring and different substituents.
Uniqueness
1-BUTYL-N-[(4-METHYLPHENYL)METHYL]-1,2,3,4-TETRAZOL-5-AMINE is unique due to its tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in a wide range of chemical reactions, making it a versatile building block in synthetic chemistry. Additionally, the combination of butyl and 4-methylbenzyl groups enhances the compound’s lipophilicity and potential bioactivity, distinguishing it from other similar compounds.
属性
分子式 |
C13H19N5 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
1-butyl-N-[(4-methylphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C13H19N5/c1-3-4-9-18-13(15-16-17-18)14-10-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15,17) |
InChI 键 |
BBDKKQWZXOYWQU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(C=C2)C |
规范 SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(C=C2)C |
溶解度 |
19.5 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-tert-butyl-2-[2-methoxy-4-({[2-(morpholin-4-yl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B315059.png)
![{[2-(BENZYLOXY)-5-BROMOPHENYL]METHYL}(PYRIDIN-2-YLMETHYL)AMINE](/img/structure/B315061.png)
![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-(2-phenylethyl)amine](/img/structure/B315062.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B315063.png)
![5-bromo-N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B315065.png)
![4-{[4-(Methylsulfanyl)benzyl]amino}benzenesulfonamide](/img/structure/B315067.png)
![N-(4-bromophenyl)-N-[4-(methylsulfanyl)benzyl]amine](/img/structure/B315068.png)

![3-chloro-4-methoxy-N-[4-(methylsulfanyl)benzyl]aniline](/img/structure/B315070.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-fluorobenzamide](/img/structure/B315074.png)

